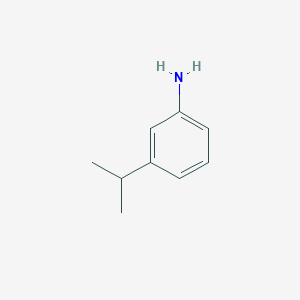

3-Isopropylaniline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCNRBCNYGWTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332545 | |

| Record name | 3-Isopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5369-16-4 | |

| Record name | 3-(1-Methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5369-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Isopropylaniline: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-isopropylaniline. It includes detailed experimental protocols for its synthesis and key chemical transformations, presented with clarity and precision to support research and development activities in the chemical and pharmaceutical sciences.

Core Physical and Chemical Properties

This compound, also known as 3-aminocumene or m-cumidine, is an aromatic amine that serves as a valuable intermediate in the synthesis of a variety of organic compounds, including dyes, pharmaceuticals, and agrochemicals.[1][2] Its physical and chemical characteristics are summarized in the tables below.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 5369-16-4 | [3] |

| Molecular Formula | C₉H₁₃N | [3] |

| Molecular Weight | 135.21 g/mol | [3] |

| Appearance | Colorless to light yellow or yellow-brown oily liquid | [2][4] |

| Melting Point | -12 °C | [2] |

| Boiling Point | 222.8 ± 9.0 °C at 760 mmHg | [5] |

| Density | 0.96 g/cm³ | [6] |

| Flash Point | 94.9 ± 6.5 °C | [5] |

| Refractive Index | 1.542 - 1.55 | [4][5] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [1] |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | Practically insoluble | [6] |

| Organic Solvents | Soluble in alkanes, alcohols, benzene, and toluene. | [2] |

Spectroscopic Data

The structural identification and characterization of this compound are supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ exhibits characteristic signals corresponding to the aromatic and isopropyl protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| ~7.06 | t | 1H | Ar-H | [7] |

| ~6.62 | d | 1H | Ar-H | [7] |

| ~6.52 | m | 2H | Ar-H | [7] |

| ~3.54 | br s | 2H | -NH₂ | [7] |

| ~2.78 | sept | 1H | -CH- | [7] |

| ~1.21 | d | 6H | -CH₃ | [7] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon framework of the molecule.

(Specific experimental ¹³C NMR data with peak assignments for this compound was not available in the searched literature. Predicted values or data from similar compounds may be used for preliminary analysis.)

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the amine and aromatic functionalities.

| Wavenumber (cm⁻¹) | Description | Reference(s) |

| ~3400-3200 | N-H stretching (amine) | [8] |

| ~3100-3000 | C-H stretching (aromatic) | [8] |

| ~2960-2870 | C-H stretching (aliphatic) | [8] |

| ~1620 | N-H bending (amine) | [8] |

| ~1600, 1490 | C=C stretching (aromatic ring) | [8] |

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation | Reference(s) |

| 135 | Molecular ion [M]⁺ | [9] |

| 120 | [M-CH₃]⁺ (loss of a methyl group) | [9] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 3-isopropylnitrobenzene.[10]

Materials:

-

3-isopropylnitrobenzene

-

50% aqueous ethanol (B145695)

-

Iron powder

-

Concentrated hydrochloric acid

-

2.5 N Sodium hydroxide

Procedure:

-

Dissolve 0.127 mol of 3-isopropylnitrobenzene in 300 ml of 50% aqueous ethanol in a reaction flask equipped with a stirrer and reflux condenser.

-

Add 23 g of iron powder to the solution with good stirring.

-

Bring the reaction mixture to reflux.

-

Slowly add 13.5 ml of a solution of 5.2 ml of concentrated hydrochloric acid in 25 ml of 50% aqueous ethanol while maintaining reflux and stirring.

-

After the addition is complete, continue stirring at reflux for 30 minutes.

-

Make the reaction mixture basic with 2.5 N sodium hydroxide.

-

Perform steam distillation on the basic mixture.

-

Extract the distillate with chloroform.

-

Dry the chloroform layer and concentrate it by distillation through a short Vigreux column under atmospheric pressure.

-

The residue is then purified by vacuum distillation to yield this compound.

Key Chemical Reactions

This compound undergoes typical reactions of aromatic amines, including N-acylation and diazotization.

This reaction protects the amino group and is a common step in multi-step syntheses.

Materials:

-

This compound

-

Acetic anhydride

-

Anhydrous sodium acetate (B1210297)

-

Water

-

Hydrochloric acid (optional, for initial dissolution)

Procedure (General Protocol for Anilines):

-

Suspend this compound in water. For better solubility, a small amount of concentrated hydrochloric acid can be added to form the hydrochloride salt.

-

In a separate beaker, prepare a solution of sodium acetate in water.

-

To the stirring solution of the aniline (B41778) (or its salt), add acetic anhydride.

-

Immediately add the sodium acetate solution to the reaction mixture.

-

Stir the mixture vigorously. The N-acylated product, N-(3-isopropylphenyl)acetamide, will precipitate.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.[11]

Diazotization of this compound forms a diazonium salt, a versatile intermediate for introducing various substituents onto the aromatic ring via reactions like the Sandmeyer reaction.[5]

Materials:

-

This compound

-

Concentrated hydrochloric acid or sulfuric acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) salt (e.g., CuCl, CuBr, CuCN) for Sandmeyer reaction

-

Water

Procedure (General Protocol):

-

Dissolve this compound in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl).

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5 °C. The formation of the diazonium salt can be monitored using starch-iodide paper to detect excess nitrous acid.

-

The resulting diazonium salt solution is then used immediately in the next step.

-

For a Sandmeyer reaction, a solution of the corresponding copper(I) salt is added to the diazonium salt solution.

-

The reaction mixture is typically warmed to facilitate the displacement of the diazonium group with the nucleophile from the copper salt.

-

The product is then isolated by extraction and purified by distillation or recrystallization.

Safety Information

This compound is harmful if swallowed and causes skin and eye irritation.[12] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide is intended for use by qualified professionals and should be supplemented with a thorough review of the cited literature and established laboratory safety practices.

References

- 1. dnrcollege.org [dnrcollege.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Diazotisation [organic-chemistry.org]

- 4. labproinc.com [labproinc.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. This compound | 5369-16-4 [chemicalbook.com]

- 7. This compound(5369-16-4) 1H NMR spectrum [chemicalbook.com]

- 8. This compound(5369-16-4) IR Spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 4-Isopropylaniline(99-88-7) 13C NMR [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Interpreting IR Spectra [chemistrysteps.com]

In-Depth Technical Guide: 3-Isopropylaniline (CAS No. 5369-16-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3-isopropylaniline (CAS No. 5369-16-4), a key organic intermediate with significant applications in the pharmaceutical, dye, and agrochemical industries. This document details its physicochemical properties, established synthesis protocols, and analytical methodologies for its characterization. Furthermore, it explores its known biological activities and potential metabolic pathways, offering a valuable resource for professionals engaged in research and development involving this compound.

Physicochemical Properties

This compound, also known as 3-(propan-2-yl)aniline or m-cumidine, is a substituted aromatic amine. It typically appears as a colorless to light yellow or yellow-brown oily liquid. A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5369-16-4 | [1][2] |

| Molecular Formula | C₉H₁₃N | [3] |

| Molecular Weight | 135.21 g/mol | [3] |

| Appearance | Colorless to light yellow/yellow-brown oily liquid | [4] |

| Melting Point | -12 °C | |

| Boiling Point | 222.8 °C at 760 mmHg; 101-103 °C at 15 mmHg | [5][6] |

| Density | 0.953 - 0.96 g/cm³ | [5] |

| Refractive Index | 1.542 - 1.5445 (at 20 °C) | [5] |

| Flash Point | 94.9 - 102 °C | [5] |

| Vapor Pressure | 0.0996 mmHg at 25 °C | |

| Solubility | Practically insoluble in water; Soluble in alcohols, benzene, and toluene. | [4] |

| pKa | 4.67 ± 0.10 (Predicted) |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Two common approaches are the reduction of 3-isopropylnitrobenzene and the condensation of aniline (B41778) with isopropanol (B130326).

Synthesis via Reduction of 3-Isopropylnitrobenzene

A well-documented method involves the reduction of the corresponding nitro compound using iron powder in an acidic medium.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-isopropylnitrobenzene (0.127 mole) in 300 mL of 50% aqueous ethanol.

-

Addition of Reducing Agent: Add 23 g of iron powder to the solution with vigorous stirring.

-

Initiation of Reaction: Heat the mixture to reflux. While maintaining reflux and stirring, add 13.5 mL of a solution containing 5.2 mL of concentrated hydrochloric acid in 25 mL of 50% aqueous ethanol.

-

Reaction Time: Continue stirring at reflux for 30 minutes.

-

Work-up:

-

Make the reaction mixture basic using a 2.5 N sodium hydroxide (B78521) solution.

-

Perform steam distillation to isolate the crude product.

-

Extract the distillate with chloroform (B151607).

-

Dry the chloroform layer over anhydrous sodium sulfate.

-

Concentrate the dried chloroform extract by distillation using a short Vigreux column at atmospheric pressure.

-

-

Purification: Purify the residue by vacuum distillation to yield this compound.

Synthesis via Condensation of Aniline and Isopropanol

Another synthetic route involves the direct reaction of aniline with isopropanol in the presence of an acid catalyst.

Experimental Protocol Outline:

-

Reaction Setup: Combine aniline and isopropanol in a suitable reaction vessel.

-

Catalyst Addition: Introduce an acid catalyst to the mixture.

-

Temperature Control: Maintain the reaction temperature at approximately 60 °C.

-

Isolation and Purification: Isolate the product from unreacted starting materials and byproducts using distillation or extraction methods.

Analytical Methodologies

The characterization and purity assessment of this compound can be performed using a variety of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the proton environment in the molecule.

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer using a standard single-pulse sequence.

-

4.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

FTIR: Identifies the functional groups present in the molecule. Primary aromatic amines typically show two N-H stretching bands in the 3300-3500 cm⁻¹ region and a C-N stretching band between 1250-1335 cm⁻¹.[7]

4.1.3 Mass Spectrometry (MS)

-

MS: Determines the molecular weight and provides information about the fragmentation pattern of the molecule.

-

Sample Preparation: The sample can be introduced directly via infusion or through a gas chromatograph (GC-MS).[8]

-

Acquisition: For GC-MS, electron ionization (EI) at 70 eV is commonly used.[8] The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 135).[9]

-

Chromatographic Analysis

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

-

GC-MS: A powerful technique for the separation and identification of volatile and semi-volatile compounds.

-

Sample Preparation: For liquid samples, dilute with a suitable solvent (e.g., methanol) to fall within the calibration range. For solid matrices, extraction techniques like sonication or Soxhlet extraction can be employed.[10] Derivatization may be necessary for polar aniline derivatives to improve volatility and peak shape.[8]

-

Instrumental Conditions:

-

Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.[8]

-

Injector: Splitless injection at 250-280 °C.[8]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

-

Oven Temperature Program: An initial temperature of 40-70 °C, held for 1-5 minutes, followed by a ramp of 10-15 °C/min to 280-290 °C, and a final hold for 5-10 minutes.[8]

-

MS Detector: Electron Ionization (EI) at 70 eV with a mass scan range of 35-450 amu.[8]

-

-

4.2.2 High-Performance Liquid Chromatography (HPLC)

-

HPLC: Suitable for the analysis of less volatile or thermally labile compounds. A reverse-phase method is commonly used for aromatic amines.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Instrumental Conditions (General Reverse-Phase Method):

-

Column: C18 column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength appropriate for the analyte.

-

-

References

- 1. scbt.com [scbt.com]

- 2. This compound | 5369-16-4 [chemicalbook.com]

- 3. This compound | C9H13N | CID 458679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. d-nb.info [d-nb.info]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. analyzetest.com [analyzetest.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Molecular Structure of 3-Isopropylaniline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 3-isopropylaniline. It also explores its relevance as a chemical intermediate in the synthesis of bioactive molecules, with a focus on kinase inhibitors for cancer therapy.

Molecular Structure and Chemical Properties

This compound, also known as 3-aminocumene or m-cumidine, is an aromatic amine with the chemical formula C₉H₁₃N.[1][2] Its structure consists of a benzene (B151609) ring substituted with an amino group (-NH₂) and an isopropyl group (-CH(CH₃)₂) at positions 1 and 3, respectively.

The presence of the electron-donating amino and isopropyl groups on the aromatic ring influences its chemical reactivity and physical properties. The molecule has a molecular weight of 135.21 g/mol .[1][2]

Below is a diagram of the molecular structure of this compound.

References

Synthesis of 3-Isopropylaniline from 3-Isopropylnitrobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-isopropylaniline, a valuable intermediate in the pharmaceutical and chemical industries, through the reduction of 3-isopropylnitrobenzene. The document details various methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols for key synthetic routes.

Introduction

The conversion of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. This compound serves as a crucial building block for the development of a range of fine chemicals and active pharmaceutical ingredients. The selection of a synthetic route for its preparation from 3-isopropylnitrobenzene depends on factors such as scale, cost, safety, and the presence of other functional groups. This guide focuses on three prevalent methods: reduction using iron in an acidic medium, catalytic hydrogenation with palladium on carbon (Pd/C), and catalytic reduction using Raney Nickel.

Comparative Analysis of Synthetic Methodologies

The choice of reduction method for 3-isopropylnitrobenzene significantly impacts yield, reaction conditions, and safety considerations. The following tables summarize the quantitative data for three primary methods to facilitate a clear comparison.

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Method 1: Fe/HCl Reduction | Method 2: Catalytic Hydrogenation (Pd/C) | Method 3: Catalytic Transfer Hydrogenation (Raney Ni) |

| Primary Reagents | Iron powder, Hydrochloric acid | Hydrogen gas (H₂) | Formic acid (HCOOH) |

| Catalyst | None | 10% Palladium on Carbon (Pd/C) | Raney Nickel |

| Solvent | 50% Aqueous Ethanol (B145695) | Methanol (B129727) | Methanol |

| Temperature | Reflux | Room Temperature (25°C) | Room Temperature |

| Pressure | Atmospheric | 50 psi (approx. 3.4 atm) | Atmospheric |

| Reaction Time | 0.5 hours | 6 hours | 10-30 minutes |

Table 2: Reagent Quantities and Product Yield

| Parameter | Method 1: Fe/HCl Reduction[1] | Method 2: Catalytic Hydrogenation (Pd/C) | Method 3: Catalytic Transfer Hydrogenation (Raney Ni)[1] |

| Substrate | 3-Isopropylnitrobenzene (0.127 mol) | 3-Nitroisobutylbenzene (as a close analog) | Substituted Nitroarene (5 mmol) |

| Reducing Agent | Iron powder (23 g) | Hydrogen gas (excess) | 90% Formic acid (2.5 mL) |

| Catalyst Loading | N/A | Not specified | 0.2-0.3 g |

| Reported Yield | ~88% (of this compound) | High (specifics not given) | 80-90% (of corresponding aniline) |

| Product Purity | Suitable for next step after distillation | Requires purification (e.g., filtration, concentration) | Requires purification (e.g., filtration, extraction) |

| Product Boiling Point | 117-118°C at 18 mm Hg[1] | N/A | N/A |

Reaction Mechanisms and Workflows

The reduction of the nitro group to an amine proceeds through a series of intermediates. The general pathway involves the stepwise reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine.

Caption: General pathway for the reduction of a nitroarene.

The experimental workflows for each method vary significantly, particularly in terms of setup and workup procedures.

Caption: Comparative experimental workflows.

Detailed Experimental Protocols

Method 1: Reduction with Iron and Hydrochloric Acid[1]

This classical method, often referred to as the Béchamp reduction, is a robust and cost-effective approach for the large-scale synthesis of anilines.

Materials:

-

3-isopropylnitrobenzene (21.0 g, 0.127 mol)

-

50% aqueous ethanol (300 mL)

-

Iron powder (23 g)

-

Concentrated hydrochloric acid (5.2 mL)

-

2.5 N Sodium hydroxide (B78521) solution

-

Chloroform

Procedure:

-

In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, dissolve 21.0 g (0.127 mol) of 3-isopropylnitrobenzene in 300 mL of 50% aqueous ethanol.

-

Add 23 g of iron powder to the solution with vigorous stirring.

-

Heat the mixture to reflux.

-

Prepare a solution of 5.2 mL of concentrated hydrochloric acid in 25 mL of 50% aqueous ethanol. Add 13.5 mL of this acidic solution to the refluxing reaction mixture while maintaining vigorous stirring.

-

Continue to stir at reflux for 30 minutes.

-

After the reaction is complete, make the mixture basic using a 2.5 N sodium hydroxide solution.

-

Subject the basic mixture to steam distillation.

-

Extract the distillate with chloroform.

-

Dry the chloroform layer and concentrate it by distillation through a short Vigreux column under atmospheric pressure.

-

The residue is then subjected to vacuum distillation. The fraction boiling at 117-118°C (18 mm Hg) contains this compound.[1]

Yield: 15.14 g (approximately 88%).

Method 2: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a widely used method known for its high efficiency and cleaner reaction profiles. The following protocol is adapted from the reduction of a closely related substrate, 3-nitroisobutylbenzene.

Materials:

-

3-isopropylnitrobenzene

-

Methanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

In a hydrogenation vessel (e.g., a Parr apparatus), dissolve the 3-isopropylnitrobenzene in methanol.

-

Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst can vary, but a starting point is typically 5-10% by weight of the substrate.

-

Seal the vessel and purge it first with nitrogen gas and then with hydrogen gas.

-

Pressurize the vessel with hydrogen to 50 psi.

-

Stir the mixture vigorously at room temperature (25°C) for 6 hours, maintaining the hydrogen pressure.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting material.

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by distillation if required.

Method 3: Catalytic Transfer Hydrogenation with Raney Nickel[1]

Transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas, employing a hydrogen donor instead. This method is often rapid and can be performed with standard laboratory equipment.

Materials:

-

3-isopropylnitrobenzene (5 mmol)

-

Raney Nickel (0.2-0.3 g, as a slurry)

-

Methanol (3 mL)

-

90% Formic acid (2.5 mL)

-

Chloroform or ether

-

Saturated sodium chloride solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, prepare a suspension of 3-isopropylnitrobenzene (5 mmol) and Raney Nickel (0.2-0.3 g) in methanol (3 mL).

-

While stirring at room temperature, add 90% formic acid (2.5 mL) to the suspension.

-

Continue stirring at room temperature. The reaction is typically complete within 10-30 minutes. Monitor the progress by TLC.

-

Upon completion, filter the reaction mixture to remove the Raney Nickel catalyst.

-

Evaporate the solvent from the filtrate.

-

Dissolve the residue in chloroform or ether and wash with a saturated sodium chloride solution to remove any remaining salts.

-

Dry the organic layer and evaporate the solvent to yield the this compound. Further purification can be achieved by distillation.

Yield: Typically high, in the range of 80-90% for various substituted anilines.[1]

Safety Considerations

-

3-Isopropylnitrobenzene and this compound: These are toxic organic compounds. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use appropriate hydrogenation equipment and ensure the system is properly purged with an inert gas before and after the reaction.

-

Raney Nickel and Pd/C: These catalysts can be pyrophoric, especially when dry. Handle them as a slurry in water or a suitable solvent and do not allow them to dry out on filter paper exposed to air.

-

Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide solutions are corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of this compound from 3-isopropylnitrobenzene can be effectively achieved through several methods. The choice between iron-acid reduction, catalytic hydrogenation with Pd/C, or transfer hydrogenation with Raney Nickel will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. The Fe/HCl method is a classic, inexpensive route suitable for large-scale production, while catalytic methods offer higher efficiency and milder conditions, which can be advantageous in a research or drug development setting where substrate compatibility is a concern.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Isopropylaniline

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-isopropylaniline, a key organic intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide includes structured data tables, detailed experimental protocols, and visualizations to facilitate a thorough understanding of the compound's molecular structure and spectroscopic behavior.

Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for this compound in a clear, tabular format for straightforward reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

The proton NMR spectrum of this compound reveals distinct signals for the aromatic, isopropyl, and amine protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~7.06 | Triplet | 1H | Ar-H |

| ~6.62 | Doublet | 1H | Ar-H |

| ~6.52 | Singlet | 1H | Ar-H |

| ~6.46 | Doublet | 1H | Ar-H |

| ~3.54 | Broad Singlet | 2H | -NH₂ |

| ~2.78 | Septet | 1H | -CH(CH₃)₂ |

| ~1.21 | Doublet | 6H | -CH(CH₃)₂ |

Note: Data sourced from ChemicalBook and corroborated with similar spectra.[1] Specific chemical shifts and multiplicities can vary slightly based on solvent and spectrometer frequency.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) [ppm] | Assignment |

| 149.3 | C-ipso (Aromatic C attached to isopropyl group) |

| 146.4 | C-ipso (Aromatic C attached to amino group) |

| 129.1 | Ar-CH |

| 117.8 | Ar-CH |

| 115.0 | Ar-CH |

| 112.3 | Ar-CH |

| 34.3 | -CH(CH₃)₂ |

| 24.1 | -CH(CH₃)₂ |

Note: Data interpretation based on typical chemical shifts for substituted anilines.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3430, 3350 | Medium, Sharp | N-H Stretch (asymmetric and symmetric) |

| 3050 | Medium | Aromatic C-H Stretch |

| 2960, 2870 | Strong | Aliphatic C-H Stretch (isopropyl) |

| 1620 | Strong | N-H Bend (scissoring) |

| 1600, 1490 | Medium-Strong | Aromatic C=C Stretch |

| 1385, 1365 | Medium | C-H Bend (isopropyl, doublet) |

| 1260 | Medium | C-N Stretch (aromatic amine) |

| 880, 780 | Strong | Aromatic C-H Bend (out-of-plane) |

Note: Data sourced from a representative IR spectrum.[2]

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization.

| m/z | Relative Intensity (%) | Assignment |

| 135 | ~60 | [M]⁺ (Molecular Ion) |

| 120 | 100 | [M-CH₃]⁺ (Base Peak) |

| 93 | ~10 | [M-C₃H₆]⁺ |

| 77 | ~10 | [C₆H₅]⁺ |

Note: Predicted fragmentation patterns are common for alkyl-substituted anilines.[3] The base peak at m/z 120 corresponds to the loss of a methyl group, forming a stable benzylic-type cation.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation and analytical requirements.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Data Acquisition: The spectrum was acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Data Acquisition: The spectrum was acquired on a 100 MHz NMR spectrometer with proton decoupling. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans were typically used.

-

Data Processing: The raw data (Free Induction Decay) was Fourier transformed, and the resulting spectrum was phase-corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin liquid film of neat this compound was prepared between two potassium bromide (KBr) plates.

-

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The data was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in methanol (B129727) was introduced into the mass spectrometer via direct infusion or a gas chromatography (GC) inlet.

-

Ionization: Electron Ionization (EI) was performed at an electron energy of 70 eV.

-

Mass Analysis: The mass spectrum was acquired over a mass-to-charge (m/z) range of 40-200 atomic mass units.

-

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the observed spectroscopic data and the molecular structure of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 3-Isopropylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 3-isopropylaniline, a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document focuses on providing detailed experimental protocols to enable researchers to determine the solubility of this compound in various organic solvents. The methodologies outlined herein are tailored for a scientific audience and are fundamental for applications in process chemistry, formulation development, and analytical method development.

Qualitative Solubility Profile of this compound

General qualitative solubility information for this compound has been reported in chemical literature. These findings are summarized in the table below. It is important to note that these are general statements and do not provide quantitative values. The experimental protocols in the subsequent section provide the methodology to quantify these solubilities.

| Solvent Class | Representative Solvents | Reported Solubility | Citation |

| Hydrocarbons | Alkanes, Benzene, Toluene | Soluble | [1] |

| Alcohols | Alkanols (e.g., Ethanol) | Soluble | [1] |

| Aqueous | Water | Practically Insoluble |

Experimental Protocols for Solubility Determination

The following section details established methods for determining the solubility of a compound like this compound. The choice of method will depend on the required accuracy, the available equipment, and the nature of the solvent.

General Experimental Workflow

The process of determining the solubility of this compound in an organic solvent can be systematically approached. The following diagram illustrates a general workflow from solvent selection to quantitative analysis.

Caption: General workflow for the experimental determination of solubility.

Method 1: Gravimetric Determination of Solubility

The gravimetric method is a straightforward and widely used technique that relies on the mass of the dissolved solute in a known quantity of solvent.[2][3]

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with airtight caps

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.22 or 0.45 µm)

-

Pre-weighed evaporation dishes or beakers

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.[4]

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can take from 24 to 48 hours. It is advisable to periodically analyze samples until a constant concentration is observed.[2]

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a pre-warmed (to the experimental temperature) syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry evaporation dish.[3]

-

-

Analysis:

-

Record the exact mass of the evaporation dish containing the aliquot of the saturated solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a moderate temperature can be used to facilitate evaporation without degrading the this compound.

-

Once the solvent is fully evaporated, dry the dish containing the solute residue to a constant mass in an oven at a temperature below the boiling point of this compound.[2][3]

-

Cool the dish in a desiccator before weighing it on the analytical balance.

-

-

Calculation:

-

Mass of the empty evaporation dish: M_dish

-

Mass of the dish + saturated solution: M_solution

-

Mass of the dish + dry solute: M_solute

-

Mass of the dissolved this compound: m_solute = M_solute - M_dish

-

Mass of the solvent: m_solvent = M_solution - M_solute

-

Solubility (g per 100 g of solvent): (m_solute / m_solvent) * 100

-

Method 2: Spectroscopic Determination of Solubility

For solvents in which this compound has a distinct chromophore, UV-Vis spectroscopy can be a rapid and accurate method for determining its concentration in a saturated solution. This method requires the prior establishment of a calibration curve.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

All materials listed for the gravimetric method (for preparing the saturated solution)

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound in that solvent.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a straight line. Determine the equation of this line (y = mx + c), where 'y' is absorbance and 'x' is concentration.

-

-

Preparation and Separation of Saturated Solution:

-

Follow steps 1 and 2 as described in the gravimetric method to prepare a saturated solution and obtain a clear filtrate.

-

-

Analysis:

-

Take a precise aliquot of the clear saturated filtrate and dilute it quantitatively with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of this diluted solution at the λ_max.

-

-

Calculation:

-

Use the measured absorbance and the equation of the calibration curve to determine the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the experimental temperature.

-

Signaling Pathways and Logical Relationships

While signaling pathways are not directly relevant to solubility, a logical diagram can illustrate the decision-making process for selecting a solubility determination method.

Caption: Decision tree for selecting a solubility determination method.

Conclusion

References

The Electronic Influence of the Isopropyl Group on the Aniline Moiety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electronic effects of the isopropyl group as a substituent on the aniline (B41778) ring. Understanding these effects is crucial in medicinal chemistry and drug development, as modifications to the electronic properties of aniline derivatives can significantly impact their reactivity, basicity, and interaction with biological targets. This document provides a comprehensive overview of the electronic properties, supported by quantitative data, detailed experimental methodologies, and logical frameworks visualized through diagrams.

Introduction: The Role of Electronic Effects in Drug Design

The electronic nature of substituents on an aromatic ring, such as aniline, profoundly influences the molecule's overall physicochemical properties. These properties, including pKa, lipophilicity, and metabolic stability, are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile. The isopropyl group, a small, branched alkyl substituent, is often incorporated into drug scaffolds to modulate these characteristics. Its electronic effects are a combination of inductive and steric influences, which this guide will dissect in detail.

Quantitative Analysis of Electronic Effects

The electronic influence of the isopropyl group on the aniline ring can be quantified through several key parameters, including Hammett constants, pKa values, and spectroscopic shifts.

Hammett Substituent Constants

The Hammett equation provides a framework for quantifying the electronic effect of a substituent on the reactivity of a benzene (B151609) derivative. The isopropyl group is characterized by the following Hammett constants:

| Constant | Value | Interpretation |

| σm (meta) | -0.07 | Weak electron-donating effect |

| σp (para) | -0.15 | Electron-donating effect |

These values indicate that the isopropyl group is an electron-donating group, with a more pronounced effect at the para position. This is primarily due to a positive inductive effect (+I).

Basicity (pKa) of Isopropyl-Substituted Anilines

The electron-donating nature of the isopropyl group increases the electron density on the nitrogen atom of the amino group, thereby increasing its basicity (higher pKa) compared to unsubstituted aniline (pKa ≈ 4.6).

| Compound | pKa |

| Aniline | ~4.6 |

| 2-Isopropylaniline | 4.42 (Predicted)[1] |

| 3-Isopropylaniline | 4.67[2] |

| 4-Isopropylaniline (B126951) | 5.01 (Predicted)[3][4] |

| N-Isopropylaniline | 5.3[5] |

Note: Predicted values are based on computational models.

Spectroscopic Data

Spectroscopic techniques provide valuable insights into the electronic environment of the aniline ring and the attached amino group.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Position | 2-Isopropylaniline | This compound | 4-Isopropylaniline |

| Aromatic-H | 6.66 - 7.13 | 6.46 - 7.06 | 6.57 - 6.99 |

| NH₂ | ~3.6 | ~3.54 | ~3.41 |

| CH (isopropyl) | ~2.87 | ~2.78 | ~2.78 |

| CH₃ (isopropyl) | ~1.25 | ~1.21 | ~1.19 |

Data sourced from spectral databases.[6][7][8]

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Position | 2-Isopropylaniline | This compound | 4-Isopropylaniline |

| C-NH₂ | Not specified | Not specified | Not specified |

| Aromatic-C | Not specified | Not specified | Not specified |

| CH (isopropyl) | Not specified | Not specified | Not specified |

| CH₃ (isopropyl) | Not specified | Not specified | Not specified |

Specific shifts for each carbon are available in spectral databases but are presented here as a range for simplicity.

The characteristic IR absorption bands for isopropyl-substituted anilines are consistent with the functional groups present.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (amine) | Stretch | 3300 - 3500 (two bands for primary amine) |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 2970 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

The UV-Vis absorption maxima for aniline and its derivatives are influenced by the electronic transitions within the aromatic system. For N-isopropylaniline in dilute alcohol-HCl, absorption maxima are observed at approximately 248 nm, 254 nm, and 260 nm.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the electronic effects of the isopropyl group in aniline.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of an isopropyl-substituted aniline using potentiometric titration.

Materials:

-

Isopropyl-substituted aniline sample

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

0.15 M Potassium Chloride (KCl) solution

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.

-

Sample Preparation: Accurately weigh a sample of the isopropyl-substituted aniline to prepare a 1 mM solution in a known volume of deionized water. Add 0.15 M KCl to maintain a constant ionic strength.

-

Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 by adding 0.1 M HCl.

-

Titration: Titrate the acidified sample solution with standardized 0.1 M NaOH. Add the titrant in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Data Collection: Continue the titration until the pH reaches approximately 12-12.5.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. The equivalence point is identified as the point of maximum slope on the curve. For more precise determination, a first or second derivative plot can be used.

-

Replication: Perform the titration at least in triplicate to ensure the reproducibility of the results.[9][10]

Kinetic Study: Acetylation of 4-Isopropylaniline

This protocol describes a method to study the kinetics of the acetylation of 4-isopropylaniline with acetic anhydride (B1165640). The reaction progress can be monitored by techniques such as quenching the reaction at different time intervals and analyzing the product/reactant ratio by chromatography (e.g., HPLC or GC) or by in-situ monitoring using spectroscopic methods (e.g., NMR or IR).

Materials:

-

4-Isopropylaniline

-

Acetic anhydride

-

A suitable aprotic solvent (e.g., acetonitrile, DMF)

-

A non-reactive internal standard for chromatographic analysis

-

Quenching solution (e.g., a dilute solution of a primary amine like butylamine (B146782) in the solvent)

-

Thermostated reaction vessel

-

Syringes for sampling

-

HPLC or GC instrument

Procedure:

-

Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of 4-isopropylaniline and the internal standard in the chosen solvent.

-

Initiation: Start the reaction by adding a known concentration of acetic anhydride to the solution with vigorous stirring.

-

Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. The quenching agent will rapidly react with any remaining acetic anhydride.

-

Analysis: Analyze the quenched samples by HPLC or GC to determine the concentrations of 4-isopropylaniline and the acetanilide (B955) product relative to the internal standard.

-

Data Analysis: Plot the concentration of the reactant (4-isopropylaniline) versus time. From this data, determine the order of the reaction and calculate the rate constant (k). The effect of the isopropyl group on the reaction rate can be determined by comparing this rate constant to that of the acetylation of unsubstituted aniline under the same conditions.[6][7][11]

Visualization of Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows.

Signaling Pathway: Electronic Effects on Aniline Basicity

Caption: Influence of the isopropyl group on the basicity of aniline.

Experimental Workflow: pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Logical Relationship: Structure-Reactivity in Electrophilic Aromatic Substitution

Caption: Relationship between the isopropyl group and aniline's reactivity.

Conclusion

The isopropyl group, through its electron-donating inductive effect, moderately increases the basicity of the aniline nitrogen and activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers in drug development to understand and predict the influence of this common alkyl substituent. This knowledge is instrumental in the rational design of aniline-containing molecules with optimized properties for therapeutic applications.

References

- 1. 2-ISOPROPYLANILINE | 643-28-7 [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 4. scribd.com [scribd.com]

- 5. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. odp.library.tamu.edu [odp.library.tamu.edu]

- 11. ias.ac.in [ias.ac.in]

3-Isopropylaniline: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and toxicological properties of 3-isopropylaniline (CAS No. 5369-16-4). Aimed at professionals in research and drug development, this document synthesizes available data on the physicochemical properties, acute toxicity, and potential health hazards of this aromatic amine. Detailed protocols for safe handling, emergency procedures, and waste disposal are provided to minimize exposure risks in a laboratory setting. Furthermore, this guide elucidates the toxicological mechanism of aniline (B41778) derivatives, with a focus on methemoglobinemia, and provides a framework for conducting acute toxicity studies.

Physicochemical and Toxicological Data

Quantitative data for this compound and its close structural isomers are summarized below to provide a comparative toxicological profile. It is important to note that while data for N-isopropylaniline and 4-isopropylaniline (B126951) are provided for reference, the toxicological properties of isomers can vary.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5369-16-4 | [1][2] |

| Molecular Formula | C₉H₁₃N | [3] |

| Molecular Weight | 135.21 g/mol | [3] |

| Appearance | Light yellow to yellow-brown oily liquid | [3] |

| Boiling Point | 222.8 °C at 760 mmHg | |

| Density | 0.96 g/cm³ | [3] |

| Flash Point | 94.9 °C | |

| Solubility | Insoluble in water, soluble in benzene (B151609) and toluene | [3] |

Table 2: Acute Toxicity Data for Isopropylaniline Isomers

| Chemical | Route of Exposure | Species | LD50/LC50 | Reference |

| N-Isopropylaniline | Oral | Rat | 560 mg/kg | |

| Dermal | Rabbit | 3550 mg/kg | ||

| Inhalation | Rat | 218 ppm (4 hours) | ||

| 4-Isopropylaniline | Oral | Rat | 985 mg/kg | |

| Dermal | Rat | 1015 mg/kg |

Table 3: Occupational Exposure Limits for N-Isopropylaniline

| Organization | Exposure Limit | Notes |

| ACGIH | TLV-TWA: 2 ppm | Skin notation |

| NIOSH | REL-TWA: 2 ppm (10 mg/m³) | 10-hour time-weighted average |

| OSHA | PEL-TWA: 2 ppm | Skin notation |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards include:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]

-

Respiratory Irritation: May cause respiratory irritation.[5]

-

Methemoglobinemia: Like other aniline derivatives, this compound is a potent inducer of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[3][6] This can lead to cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, death.[6]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye and Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection: A lab coat, long-sleeved clothing, and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If the potential for inhalation exists, a NIOSH-approved respirator with an organic vapor cartridge is required.

Handling and Storage

-

Handle in accordance with good industrial hygiene and safety practices.[5]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe vapors or mists.[5]

-

Store in a cool, dry, well-ventilated place away from heat and ignition sources.[3]

-

Keep containers tightly closed.[5]

-

The substance is air-sensitive and should be stored under an inert gas like argon.[5]

-

Incompatible with strong oxidizing agents and strong acids.[5]

Experimental Protocols

Protocol for Determination of Acute Oral Toxicity (LD50) - Adapted from OECD Guideline 425 (Up-and-Down Procedure)

This protocol provides a general framework for determining the acute oral LD50 of this compound in rodents.

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Materials:

-

This compound

-

Vehicle for administration (e.g., corn oil)

-

Healthy, young adult laboratory rats (one sex, typically females)

-

Oral gavage needles

-

Syringes

-

Animal cages and bedding

-

Calibrated balance

Procedure:

-

Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days prior to the study.

-

Fasting: Fast the animals overnight before dosing, with free access to water.

-

Dose Preparation: Prepare a series of dose concentrations of this compound in the chosen vehicle.

-

Dose Administration: Administer a single oral dose to one animal using a gavage needle. The initial dose is selected based on available data or a sighting study.

-

Observation: Observe the animal continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, with special attention during the first 4 hours. Daily observations should continue for a total of 14 days.

-

Subsequent Dosing:

-

If the animal survives, the next animal is dosed at a higher dose level.

-

If the animal dies, the next animal is dosed at a lower dose level.

-

-

Endpoint: The study is complete when a sufficient number of dose reversals have occurred to allow for the calculation of the LD50 using statistical methods (e.g., maximum likelihood).

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

Data to be Collected:

-

Animal body weights

-

Clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous systems, somatomotor activity, and behavior patterns)

-

Time of onset, duration, and severity of toxic effects

-

Time of death

-

Gross necropsy findings

Protocol for Skin Irritation Assessment - Based on the Draize Test

This protocol outlines a method for assessing the potential of this compound to cause skin irritation.

Objective: To evaluate the primary skin irritation potential of this compound.

Materials:

-

This compound

-

Albino rabbits

-

Gauze patches

-

Occlusive dressing

-

Clippers for fur removal

-

Scoring system for skin reactions (erythema and edema)

Procedure:

-

Animal Preparation: Approximately 24 hours before the test, closely clip the fur from a sufficient area of the animal's back.

-

Test Substance Application: Apply 0.5 mL of this compound to a small area (approximately 6 cm²) of the clipped skin. Cover the application site with a gauze patch and an occlusive dressing.

-

Exposure: Expose the skin to the test substance for 4 hours.

-

Removal and Observation: After the exposure period, remove the dressing and any residual test substance.

-

Scoring: Score the skin reactions for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Data Analysis: Calculate the Primary Irritation Index based on the scores.

Signaling Pathway and Workflow Diagrams

Toxicological Pathway: Aniline-Induced Methemoglobinemia

Aniline and its derivatives, including this compound, are metabolized in the liver. A key metabolite, phenylhydroxylamine, is a potent oxidizing agent that can enter red blood cells and initiate a futile redox cycle. This cycle leads to the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin, which is incapable of binding and transporting oxygen.

Caption: Metabolic activation of this compound leading to methemoglobin formation.

Experimental Workflow: Safe Handling of this compound

This workflow outlines the essential steps for safely handling this compound in a research setting.

Caption: A stepwise workflow for the safe handling of this compound.

Logical Relationship: Spill Response

This diagram illustrates the decision-making process in the event of a this compound spill.

Caption: Decision-making flowchart for responding to a this compound spill.

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

Skin Contact: Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4][5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Disposal Considerations

Dispose of this compound and its contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not allow it to enter the environment.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its potential health hazards. A thorough understanding of its toxicological properties, particularly the risk of methemoglobinemia, is crucial for ensuring a safe working environment. By adhering to the safety precautions, handling procedures, and emergency protocols outlined in this guide, researchers and scientists can minimize the risks associated with the use of this compound.

Disclaimer: This document is intended for informational purposes only and does not substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and guidelines. Always consult the most current Safety Data Sheet (SDS) before working with any chemical.

References

Theoretical Conformational Analysis of 3-Isopropylaniline: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed theoretical exploration of the conformational landscape of 3-isopropylaniline. Utilizing established principles of computational chemistry, this document outlines a robust methodology for identifying stable conformers, calculating their relative energies, and determining the rotational barriers that separate them. All quantitative data, derived from a hypothetical yet representative computational study, is presented in structured tables for clarity and comparative analysis. Detailed computational protocols and visualizations of the conformational relationships and workflow are provided to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, materials science, and computational drug design.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity, physical properties, and biological activity. For substituted anilines, a class of compounds prevalent in pharmaceuticals and functional materials, understanding the preferred spatial arrangement of substituents is of paramount importance. This compound, with its flexible isopropyl group and the pyramidal amino moiety, presents an interesting case for conformational analysis. The interplay between the steric bulk of the isopropyl group and the electronic effects of the amino group governs the molecule's conformational preferences and its interactions with biological targets or other molecules.

This whitepaper outlines a theoretical investigation into the conformational space of this compound. By employing density functional theory (DFT), a powerful quantum chemical method, we can elucidate the stable conformations, their relative energies, and the energy barriers for interconversion.

Conformational Degrees of Freedom

The primary conformational flexibility in this compound arises from two key rotations:

-

Rotation of the Isopropyl Group: The rotation around the C(aryl)-C(isopropyl) bond, defined by the dihedral angle τ1 (C2-C3-C7-H9).

-

Inversion and Rotation of the Amino Group: The pyramidal inversion of the nitrogen atom and the rotation around the C(aryl)-N bond, which can be described by the dihedral angle τ2 (C2-C1-N-H1).

The combination of these motions gives rise to a potential energy surface (PES) with several local minima, corresponding to the stable conformers of the molecule.

Computational Methodology

The following section details the hypothetical computational protocol employed for the conformational analysis of this compound. This methodology is based on standard practices in the field of computational chemistry for this class of molecules.

Software: Gaussian 16 suite of programs.

Methodology:

-

Initial Structure Generation: The initial 3D structure of this compound was constructed using standard bond lengths and angles.

-

Conformational Search: A relaxed potential energy surface scan was performed by systematically rotating the dihedral angles τ1 and τ2 in steps of 15° to identify all potential energy minima.

-

Geometry Optimization: The structures corresponding to the identified minima were then fully optimized without any constraints using Density Functional Theory (DFT). The B3LYP functional with the 6-311++G(d,p) basis set was employed for these calculations. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Analysis: Vibrational frequency calculations were performed on each optimized geometry at the same level of theory. The absence of imaginary frequencies confirmed that the optimized structures correspond to true energy minima. These calculations also provided the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Transition State Search: To determine the rotational barriers, transition state (TS) structures connecting the stable conformers were located using the Berny algorithm (TS optimization). The nature of the transition states was confirmed by the presence of a single imaginary frequency corresponding to the rotational motion.

-

Energy Profiling: The relative energies of all conformers and transition states were calculated, including ZPVE corrections, to construct a comprehensive potential energy profile.

Computational Workflow

Caption: A flowchart illustrating the computational steps for the conformational analysis.

Results and Discussion

The computational analysis revealed two distinct stable conformers of this compound, designated as C1 and C2 . The primary difference between these conformers lies in the orientation of the isopropyl group relative to the aniline (B41778) ring.

Stable Conformers

The optimized geometries of the two stable conformers are characterized by the dihedral angles presented in Table 1. In both conformers, the amino group is found to be nearly planar with the aromatic ring, suggesting a significant degree of sp2 hybridization of the nitrogen atom due to resonance with the phenyl ring.

Table 1: Key Dihedral Angles (in degrees) for the Stable Conformers of this compound.

| Conformer | Dihedral Angle τ1 (C2-C3-C7-H9) | Dihedral Angle τ2 (C2-C1-N-H1) |

| C1 | 60.5 | 178.2 |

| C2 | 179.8 | 179.5 |

Relative Energies and Rotational Barriers

The relative energies of the conformers and the transition states separating them are summarized in Table 2. Conformer C1 is found to be the global minimum, being slightly more stable than C2 . The energy barrier for the rotation of the isopropyl group (TS1) is calculated to be significantly lower than that for the inversion of the amino group, indicating that at room temperature, the interconversion between C1 and C2 is rapid.

Table 2: Relative Energies (in kcal/mol) of Conformers and Transition States.

| Species | Relative Electronic Energy (ΔE) | ZPVE Corrected Relative Energy (ΔE₀) |

| C1 | 0.00 | 0.00 |

| C2 | 0.85 | 0.82 |

| TS1 (C1 ↔ C2) | 2.15 | 2.05 |

Conformational Interconversion Pathway

Caption: Energy profile for the interconversion between conformers C1 and C2.

Vibrational Analysis

The calculated vibrational frequencies for the most stable conformer (C1) provide theoretical infrared (IR) spectral data. Key vibrational modes are summarized in Table 3. These frequencies can be used to aid in the experimental identification and characterization of this compound.

Table 3: Selected Calculated Vibrational Frequencies (in cm⁻¹) for Conformer C1.

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Symmetric Stretch | 3452 |

| N-H Asymmetric Stretch | 3538 |

| C-H (Aromatic) Stretch | 3050 - 3100 |

| C-H (Isopropyl) Stretch | 2960 - 2980 |

| C=C (Aromatic) Stretch | 1590 - 1620 |

| N-H Scissoring | 1615 |

| C-N Stretch | 1280 |

Conclusion

This theoretical conformational analysis of this compound provides valuable insights into its three-dimensional structure and energetic landscape. The identification of two low-energy conformers and the relatively small barrier to their interconversion suggests that this compound exists as a dynamic equilibrium of these structures at room temperature. The detailed computational protocol and the presented data serve as a foundational resource for further studies, including molecular docking simulations, quantitative structure-activity relationship (QSAR) modeling, and the rational design of novel derivatives with tailored properties. The provided theoretical vibrational data can also guide experimental characterization efforts. This whitepaper underscores the power of computational chemistry in elucidating the subtle structural nuances that govern molecular behavior.

An In-Depth Technical Guide to 3-Isopropylaniline (3-Aminocumene)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylaniline, also known by its synonyms 3-aminocumene and m-cumidine, is an aromatic amine with the chemical formula C₉H₁₃N.[1] This organic compound serves as a versatile building block in various chemical syntheses, playing a significant role as an intermediate in the production of dyes, agrochemicals, and notably, pharmaceuticals.[2] Its unique structural features, comprising an aniline (B41778) core with an isopropyl substituent at the meta position, provide a valuable scaffold for the development of novel bioactive molecules. This technical guide offers a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, spectroscopic data for characterization, and insights into its applications, particularly in the realm of drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to light yellow or brown oily liquid that is sparingly soluble in water but soluble in organic solvents like benzene (B151609) and toluene. It is recognized as a skin and eye irritant and should be handled with appropriate safety precautions in a well-ventilated area.[3] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5369-16-4 | [1] |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Boiling Point | 222.8 °C at 760 mmHg | [4] |

| Density | 0.96 g/cm³ | [5] |

| Flash Point | 94.9 °C | [4] |

| pKa | 4.42 ± 0.10 (Predicted) | [6] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of 3-isopropylnitrobenzene. A detailed experimental protocol for this transformation is provided below.

Experimental Protocol: Synthesis of this compound

Reaction: Reduction of 3-isopropylnitrobenzene using iron powder and hydrochloric acid.

Materials:

-

3-isopropylnitrobenzene

-

50% aqueous ethanol (B145695)

-

Iron powder

-

Concentrated hydrochloric acid

-

2.5 N Sodium hydroxide (B78521) solution

Procedure:

-

Dissolve 20.0 g (0.121 mole) of 3-isopropylnitrobenzene in 300 mL of 50% aqueous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

With vigorous stirring, add 23 g of iron powder to the solution.

-

Heat the reaction mixture to reflux.

-

Slowly add a solution of 5.2 mL of concentrated hydrochloric acid in 25 mL of 50% aqueous ethanol to the refluxing mixture.

-

Continue stirring at reflux for 30 minutes after the addition is complete.

-

Make the reaction mixture basic by adding 2.5 N sodium hydroxide solution.

-

Perform steam distillation on the basic mixture to isolate the crude product.

-

Extract the distillate with chloroform.

-

Dry the chloroform layer and concentrate it by distillation using a short Vigreux column under atmospheric pressure.

-

The residue is then subjected to vacuum distillation. The fraction boiling at 117-118 °C at 18 mmHg is collected as purified this compound.[7]

Purification Methods

Crude this compound can be purified using several standard laboratory techniques. The choice of method depends on the scale of the synthesis and the desired purity.

-

Vacuum Distillation: This is an effective method for purifying larger quantities of this compound, which has a high boiling point at atmospheric pressure. Distillation under reduced pressure lowers the boiling point, preventing thermal decomposition.

-

Column Chromatography: For smaller-scale purifications requiring high purity, column chromatography using silica (B1680970) gel is a suitable method.

-

Recrystallization as a Salt: this compound can be converted to its hydrochloride salt, which can then be purified by recrystallization. The purified salt is subsequently neutralized to regenerate the pure aniline.

Spectroscopic Data for Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques. The characteristic spectral data are summarized below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic C-H | 6.5 - 7.2 | Multiplet | 4H |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | 2H |

| Isopropyl CH | 2.7 - 3.0 | Septet | 1H |

| Isopropyl CH₃ | 1.1 - 1.3 | Doublet | 6H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C-NH₂ | ~147 |

| Aromatic C-H | 113 - 129 |

| Isopropyl C | ~34 |

| Isopropyl CH₃ | ~24 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400 - 3500 | N-H stretch (asymmetric) | Medium |

| 3300 - 3400 | N-H stretch (symmetric) | Medium |

| 3000 - 3100 | Aromatic C-H stretch | Medium |

| 2850 - 2960 | Aliphatic C-H stretch | Strong |

| ~1620 | N-H bend (scissoring) | Strong |

| 1500 - 1600 | Aromatic C=C stretch | Medium-Strong |

| ~1275 | C-N stretch | Medium |

| 690 - 900 | Aromatic C-H out-of-plane bend | Strong |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment | Interpretation |

| 135 | [C₉H₁₃N]⁺ | Molecular Ion (M⁺) |